molecular formula C19H15F3N4O2 B2617362 2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide CAS No. 2034530-79-3

2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide

Cat. No.: B2617362
CAS No.: 2034530-79-3
M. Wt: 388.35
InChI Key: QRJYZDBYFWGPEG-UHFFFAOYSA-N
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Description

Product Name: 2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide CAS Number: (To be determined upon sourcing) Catalog Number: APT0000XX Purity: ≥98% (HPLC) Molecular Formula: (To be determined upon sourcing) Molecular Weight: (To be calculated upon confirmation of formula) Overview This high-purity tricyclic carboxamide derivative is a sophisticated chemical tool designed for advanced pharmacological and biochemical research. The compound's complex structure, featuring a fused triazatricyclic core and a 4-(trifluoromethyl)phenyl group, suggests potential for high-affinity interaction with specific biological targets. It is presented as a key intermediate or reference standard for scientists exploring novel therapeutic pathways. Research Applications & Value The primary research value of this compound lies in its use as a building block in medicinal chemistry and drug discovery programs. Researchers can utilize it in high-throughput screening assays to identify potential biological activity, or as a precursor for the synthesis of more complex molecules. Its structural features, particularly the trifluoromethyl group which is known to enhance metabolic stability and membrane permeability, make it a valuable probe for studying structure-activity relationships (SAR) in the development of enzyme inhibitors or receptor modulators. Specific research areas may include oncology, neurodegenerative diseases, and infectious disease research, where modulating protein-protein or protein-DNA interactions is critical. Handling & Usage This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle the compound with appropriate personal protective equipment in a controlled laboratory environment and adhere to all relevant safety regulations. For safe handling and storage recommendations, please refer to the associated Safety Data Sheet (SDS). Contact Us For detailed technical data, pricing, and shipping information, please contact our sales team at sales@appretech.com . We are committed to supporting the scientific community with reliable access to specialized research chemicals.

Properties

IUPAC Name

2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2/c20-19(21,22)12-4-6-13(7-5-12)23-18(28)25-10-8-15-14(11-25)17(27)26-9-2-1-3-16(26)24-15/h1-7,9H,8,10-11H2,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJYZDBYFWGPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Bromophenyl)-5,13-bis(methylsulfanyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione
  • N,4-dimethyl-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide
  • 10-oxo-N-(3-phenyl-5-isoxazolyl)-1,3,11-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-4-carboxamide

Uniqueness

Compared to similar compounds, 2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide is unique due to its specific tricyclic structure and the presence of the trifluoromethyl group. These features contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

Chemical Structure and Properties

The compound can be described by its molecular formula C17H14F3N5OC_{17}H_{14}F_{3}N_{5}O and a molecular weight of approximately 373.33 g/mol. The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC17H14F3N5OC_{17}H_{14}F_{3}N_{5}O
Molecular Weight373.33 g/mol
Trifluoromethyl GroupEnhances lipophilicity and stability
Functional GroupsAmide, triazole

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets due to their electron-withdrawing properties. This can facilitate stronger binding affinities through hydrogen bonding or halogen bonding interactions with amino acid residues in proteins.

Antimicrobial Activity

In studies focusing on related compounds with similar structural motifs, such as those featuring trifluoromethyl substituents, significant antimicrobial activity has been observed. For example:

  • Antibiotic Resistance : Compounds with trifluoromethyl groups have demonstrated effectiveness against antibiotic-resistant strains of bacteria like Staphylococcus aureus and Enterococcus faecalis. These compounds were found to inhibit biofilm formation and eradicate preformed biofilms more effectively than traditional antibiotics like vancomycin .

Cytotoxicity Studies

Cytotoxicity assays on human cell lines (e.g., HEK293) have shown that compounds similar to 2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide possess a favorable selectivity index, indicating low toxicity while retaining antimicrobial potency .

Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of trifluoromethyl-substituted compounds and evaluated their antimicrobial efficacy against various pathogens. The most promising derivatives exhibited:

  • Inhibition of Biofilm Formation : Up to 90% inhibition at sub-MIC concentrations against E. faecalis.
  • Cytotoxicity : Low toxicity with selectivity factors greater than 20 compared to standard antibiotics.

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions of the compound with target enzymes involved in bacterial cell wall synthesis and metabolism. These studies suggest that the presence of the trifluoromethyl group increases binding affinity due to enhanced electrostatic interactions and hydrophobic contacts with target proteins .

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